molecular formula C19H17N3O B11131667 2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11131667
M. Wt: 303.4 g/mol
InChI Key: HYPJNJNPHDWHRX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a naphthalene ring, a piperidine ring, and an oxazole ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the formation of the oxazole ring through a cyclization reaction involving a suitable precursor. The naphthalene and piperidine moieties are then introduced through subsequent substitution reactions. The nitrile group is often added via a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, which may reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carboxamide
  • 2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-methyl
  • 2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-ethyl

Uniqueness

2-(Naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, enhancing its versatility in synthetic applications. Additionally, the combination of the naphthalene, piperidine, and oxazole rings provides a unique structural framework that can interact with biological targets in specific ways, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-naphthalen-1-yl-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H17N3O/c20-13-17-19(22-11-4-1-5-12-22)23-18(21-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-12H2

InChI Key

HYPJNJNPHDWHRX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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